N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzenesulfonamide
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Description
1H-Pyrazolo[3,4-b]quinolines are three-membered azaheterocyclic systems that are composed of a pyrazole and quinoline fragment . They have been the subject of research for over 100 years due to their potential as fluorescent sensors and biologically active compounds .
Synthesis Analysis
The main methods of synthesis for similar compounds include Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis . For instance, the synthesis of pyrazoloquinolines involves condensation and hydrolysis followed by cyclization .Molecular Structure Analysis
The parent structure of 1H-Pyrazolo[3,4-b]quinolines can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .Chemical Reactions Analysis
The synthesis of similar compounds often involves a sequential opening/closing cascade reaction . The reaction conditions, such as temperature and solvent, can greatly affect the yield .Mechanism of Action
Target of Action
Compounds of the 1h-pyrazolo[3,4-b]quinoline class have been studied for their photophysical and biological properties .
Mode of Action
It is known that the parent structure of 1h-pyrazolo[3,4-b]quinolines can be modified with a number of substituents that have a significant influence on the physical, photophysical, and biological properties .
Biochemical Pathways
1h-pyrazolo[3,4-b]quinolines have been studied for their potential as fluorescent sensors and biologically active compounds .
Result of Action
Compounds of the 1h-pyrazolo[3,4-b]quinoline class have been studied for their potential biological properties .
Future Directions
Properties
IUPAC Name |
N-(1-butylpyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O4S/c1-2-3-12-24-20-17(13-14-6-4-5-7-18(14)21-20)19(22-24)23-30(28,29)16-10-8-15(9-11-16)25(26)27/h4-11,13H,2-3,12H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRMJFSDHGFZTOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=NC3=CC=CC=C3C=C2C(=N1)NS(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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